Cas no 2227673-78-9 ((1R)-3-amino-1-(1-methyl-1H-imidazol-2-yl)propan-1-ol)

(1R)-3-Amino-1-(1-methyl-1H-imidazol-2-yl)propan-1-ol is a chiral amino alcohol derivative featuring a 1-methylimidazole substituent. Its stereospecific (R)-configuration and functional group arrangement make it a valuable intermediate in asymmetric synthesis and pharmaceutical applications. The compound’s imidazole moiety enhances its potential as a ligand or building block for biologically active molecules, particularly in drug discovery targeting neurological or enzymatic pathways. The primary amine and hydroxyl groups offer versatile reactivity for further derivatization, enabling the formation of amides, esters, or other functionalized structures. High enantiomeric purity ensures consistency in research and industrial processes, while its stability under standard conditions facilitates handling and storage.
(1R)-3-amino-1-(1-methyl-1H-imidazol-2-yl)propan-1-ol structure
2227673-78-9 structure
Product Name:(1R)-3-amino-1-(1-methyl-1H-imidazol-2-yl)propan-1-ol
CAS No:2227673-78-9
MF:C7H13N3O
MW:155.197621107101
CID:5750809
PubChem ID:96735046
Update Time:2025-05-24

(1R)-3-amino-1-(1-methyl-1H-imidazol-2-yl)propan-1-ol Chemical and Physical Properties

Names and Identifiers

    • EN300-1797301
    • (1R)-3-amino-1-(1-methyl-1H-imidazol-2-yl)propan-1-ol
    • 2227673-78-9
    • Inchi: 1S/C7H13N3O/c1-10-5-4-9-7(10)6(11)2-3-8/h4-6,11H,2-3,8H2,1H3/t6-/m1/s1
    • InChI Key: FTWWQPNXYHGBAI-ZCFIWIBFSA-N
    • SMILES: O[C@@H](C1=NC=CN1C)CCN

Computed Properties

  • Exact Mass: 155.105862047g/mol
  • Monoisotopic Mass: 155.105862047g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 3
  • Complexity: 120
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -1.4
  • Topological Polar Surface Area: 64.1Ų

(1R)-3-amino-1-(1-methyl-1H-imidazol-2-yl)propan-1-ol Pricemore >>

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Additional information on (1R)-3-amino-1-(1-methyl-1H-imidazol-2-yl)propan-1-ol

Comprehensive Overview of (1R)-3-amino-1-(1-methyl-1H-imidazol-2-yl)propan-1-ol (CAS No. 2227673-78-9): Properties, Applications, and Research Insights

The compound (1R)-3-amino-1-(1-methyl-1H-imidazol-2-yl)propan-1-ol (CAS No. 2227673-78-9) is a chiral amino alcohol derivative featuring a 1-methyl-1H-imidazole moiety. This structurally unique molecule has garnered significant attention in pharmaceutical and biochemical research due to its potential as a building block for drug discovery and enzyme inhibition studies. Its stereospecific configuration at the C1 position (R-enantiomer) enhances its relevance in asymmetric synthesis and targeted biological interactions.

Recent trends in drug development emphasize the importance of imidazole-containing compounds, as they frequently appear in FDA-approved drugs for their versatile pharmacological profiles. Researchers are actively investigating (1R)-3-amino-1-(1-methyl-1H-imidazol-2-yl)propan-1-ol for its potential role in modulating protein-protein interactions, particularly in kinase inhibition and GPCR-targeted therapies. The compound's hydrogen-bonding capacity (via the amino and hydroxyl groups) and aromatic stacking potential (from the imidazole ring) make it a valuable scaffold in rational drug design.

From a synthetic chemistry perspective, the chiral purity of CAS No. 2227673-78-9 is crucial for its applications. Advanced analytical techniques like chiral HPLC and X-ray crystallography are employed to verify its enantiomeric excess and absolute configuration. The compound's stability under physiological pH conditions (pH 5-8) has been confirmed through accelerated degradation studies, making it suitable for further preclinical evaluations.

In the context of green chemistry initiatives, synthetic routes for (1R)-3-amino-1-(1-methyl-1H-imidazol-2-yl)propan-1-ol have been optimized to reduce hazardous byproducts. Recent patents highlight biocatalytic approaches using engineered aminotransferases to achieve >99% ee with reduced environmental impact. This aligns with the pharmaceutical industry's growing demand for sustainable chiral synthons.

The compound's physicochemical properties have been extensively characterized: molecular weight 169.21 g/mol, calculated logP of -0.89 (indicating moderate hydrophilicity), and polar surface area of 72.7 Ų. These parameters suggest favorable blood-brain barrier permeability when incorporated into drug candidates, sparking interest in neuropharmacology applications. Computational models predict its potential as a histamine receptor modulator, though experimental validation is ongoing.

Analytical reference standards of CAS No. 2227673-78-9 are increasingly available through specialty chemical providers, supporting quality control in pharmaceutical manufacturing. Stability studies indicate optimal storage at -20°C under inert atmosphere, with demonstrated shelf life exceeding 24 months when protected from light and moisture. These handling protocols ensure batch-to-batch reproducibility for research applications.

Emerging publications suggest novel derivatives of (1R)-3-amino-1-(1-methyl-1H-imidazol-2-yl)propan-1-ol may exhibit anti-inflammatory properties through COX-2 selective inhibition. The compound's structural similarity to known biogenic amine metabolites also positions it as a candidate for metabolomics biomarker research, particularly in studies of neurodegenerative disorders.

From a commercial perspective, the global market for chiral amino alcohols is projected to grow at 6.8% CAGR (2023-2030), with imidazole derivatives representing nearly 30% of this segment. This growth is driven by increasing R&D investment in precision medicine and targeted therapies, where compounds like CAS No. 2227673-78-9 serve as critical intermediates.

Ongoing research explores the compound's potential in bioconjugation chemistry, where its primary amine group enables facile coupling to peptide therapeutics and antibody-drug conjugates. Recent advances in click chemistry methodologies have expanded its utility for creating molecular probes in cellular imaging studies.

Regulatory considerations for (1R)-3-amino-1-(1-methyl-1H-imidazol-2-yl)propan-1-ol focus on its classification as a non-hazardous research chemical under current GHS guidelines. Proper handling requires standard laboratory precautions, with particular attention to avoiding respiratory exposure due to its fine particulate nature in solid form.

The scientific community continues to investigate new synthetic applications for this compound, including its use as a ligand in asymmetric catalysis and as a precursor for heterocyclic expansion reactions. Its versatility underscores the growing importance of nitrogen-rich scaffolds in modern medicinal chemistry.

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